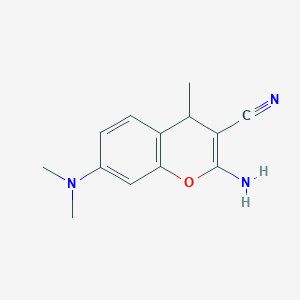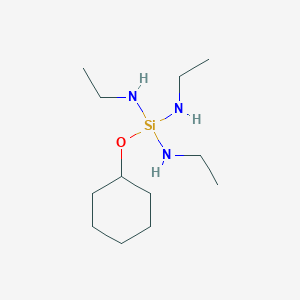
1-(Cyclohexyloxy)-N,N',N''-triethylsilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine is a compound that features a cyclohexyloxy group attached to a triethylsilanetriamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine typically involves the reaction of cyclohexanol with triethylsilanetriamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Applications De Recherche Scientifique
1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Triethylsilanetriamine: A silane derivative with three ethyl groups and three amine groups.
Cyclohexyloxy derivatives: Compounds with a cyclohexyloxy group attached to various backbones.
The uniqueness of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine lies in its combination of a cyclohexyloxy group with a triethylsilanetriamine backbone, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
923561-13-1 |
|---|---|
Formule moléculaire |
C12H29N3OSi |
Poids moléculaire |
259.46 g/mol |
Nom IUPAC |
N-[cyclohexyloxy-bis(ethylamino)silyl]ethanamine |
InChI |
InChI=1S/C12H29N3OSi/c1-4-13-17(14-5-2,15-6-3)16-12-10-8-7-9-11-12/h12-15H,4-11H2,1-3H3 |
Clé InChI |
RKIVNSJYBFUEFO-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](NCC)(NCC)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


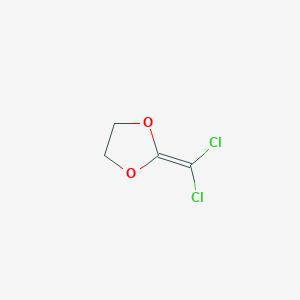
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

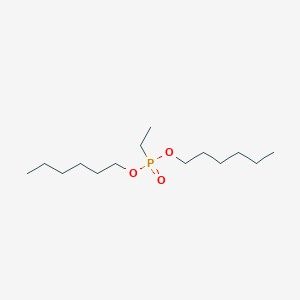
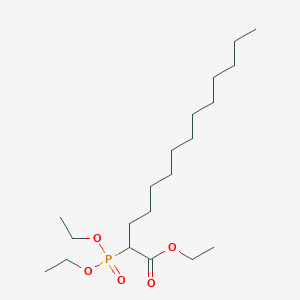
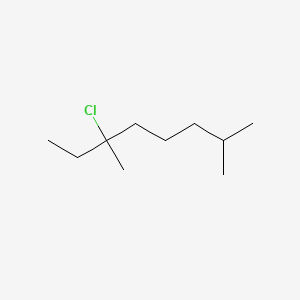
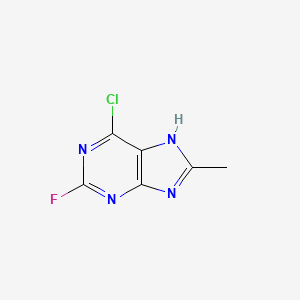
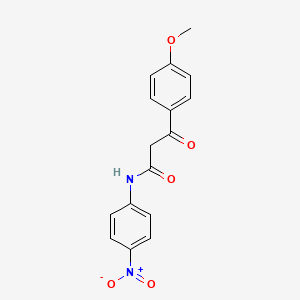
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)


![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
